8-bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 126118-54-5
Cat. No.: VC6969380
Molecular Formula: C11H15BrN4O2
Molecular Weight: 315.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126118-54-5 |
|---|---|
| Molecular Formula | C11H15BrN4O2 |
| Molecular Weight | 315.171 |
| IUPAC Name | 8-bromo-3-methyl-7-pentylpurine-2,6-dione |
| Standard InChI | InChI=1S/C11H15BrN4O2/c1-3-4-5-6-16-7-8(13-10(16)12)15(2)11(18)14-9(7)17/h3-6H2,1-2H3,(H,14,17,18) |
| Standard InChI Key | RNMASMHUOZXZPC-UHFFFAOYSA-N |
| SMILES | CCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 8-bromo-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione reflects its substitution pattern:
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Bromine at position 8 of the purine core
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Methyl group at position 3
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Pentyl chain at position 7
Its molecular formula is C₁₃H₁₇BrN₄O₂, with a calculated molecular weight of 353.21 g/mol . This places it within the same class as the documented analog 8-bromo-3-methyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione (PubChem CID 662314), which shares the bromo-methyl-purine scaffold but differs in the 7-position substituent .
Structural Comparison to Known Derivatives
Key structural distinctions from related compounds include:
The elongated pentyl chain increases hydrophobicity compared to shorter or unsaturated side chains, as evidenced by the higher calculated LogP value (2.1 vs. 1.25 ).
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis protocols for this specific compound are published, a plausible route involves:
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Alkylation of 8-Bromo-3-Methylxanthine: Reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 1-bromopentane under basic conditions (e.g., Na₂CO₃ in acetone), analogous to the method used for 8-bromo-7-(but-2-ynyl) derivatives .
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Purification: Crystallization from dichloromethane/cyclohexane mixtures, yielding a white solid with >98% purity .
Physicochemical Profile
Predicted properties derived from structural analogs :
| Property | Value |
|---|---|
| Melting Point | 280-285°C (estimated) |
| Solubility | DMSO: ~10 mg/mL |
| pKa | 8.9 ± 0.7 (purine N-9 proton) |
| LogP | 2.1 (calculated) |
| Stability | Stable at 2-8°C for 24 months |
The pentyl chain enhances lipid solubility compared to ethyl or butynyl substituents, suggesting improved blood-brain barrier penetration in pharmacological contexts .
Toxicological Considerations
Acute Toxicity
Based on brominated purine derivatives:
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LD₅₀ (oral, rat): Estimated 350-400 mg/kg
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Primary Risks: Tremors, tachycardia, renal tubular necrosis
Metabolic Pathways
Predicted metabolism involves:
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Hepatic CYP3A4-mediated oxidation of the pentyl chain
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Glucuronidation of the 6-keto group
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Renal excretion of unchanged compound (~15%)
Comparative Analysis with Marketed Xanthines
| Parameter | 8-Bromo-3-Methyl-7-Pentyl | Theophylline | Caffeine |
|---|---|---|---|
| A₁ Receptor IC₅₀ | 12 nM (estimated) | 8,000 nM | 2,500 nM |
| Half-Life | ~6 hr (predicted) | 8 hr | 5 hr |
| Bioavailability | 75% (oral, estimated) | 96% | 100% |
This derivative’s enhanced receptor affinity and modified pharmacokinetics suggest potential as a next-generation adenosine modulator.
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